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molecular formula C13H19NO B2676882 N-Phenethyltetrahydro-2H-pyran-4-amine CAS No. 1154890-05-7

N-Phenethyltetrahydro-2H-pyran-4-amine

Cat. No. B2676882
M. Wt: 205.301
InChI Key: WLKJVLXONNQXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405210B2

Procedure details

The title compound was prepared according to Preparation 85 from N-benzylmethylamine and tetrahydro-4H-pyran-4-one. Purification of the crude material by chromatography using dichloromethane/methanol (98:2) as the eluent gave the title compound as a yellow oil. δH (CD3OD): 7.50–7.40 (5H, m), 4.08 (2H, m), 4.06-(2H, s), 3.49–3.40 (2H, ddd), 3.23–3.14 (1H, m), 2.51 (3H, s), 2.03–1.97 (2H, m), 1.89–1.76 (2H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:8][NH2:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:10]1[CH2:15][CH2:14][C:13](=O)[CH2:12][CH2:11]1>>[CH2:1]([CH2:8][NH:9][CH:13]1[CH2:14][CH2:15][O:10][CH2:11][CH2:12]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)CNC1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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